molecular formula C30H29N3O3S B2967736 Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate CAS No. 172292-52-3

Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate

Cat. No.: B2967736
CAS No.: 172292-52-3
M. Wt: 511.64
InChI Key: HNOHUCONJUCNLK-UHFFFAOYSA-N
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Description

Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate is a synthetic organic compound featuring a pyrimidin-6-one core fused with a thiophene ring and substituted with a 2'-cyano-biphenyl moiety, a butyl chain, and a methyl ester group. The pyrimidinone scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or enzyme modulation .

Properties

IUPAC Name

methyl 2-[[4-butyl-5-[[4-(2-cyanophenyl)phenyl]methyl]-2-methyl-6-oxopyrimidin-1-yl]methyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3S/c1-4-5-10-27-26(17-21-11-13-22(14-12-21)24-9-7-6-8-23(24)18-31)29(34)33(20(2)32-27)19-28-25(15-16-37-28)30(35)36-3/h6-9,11-16H,4-5,10,17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOHUCONJUCNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate, commonly referred to as Compound C38301B, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Molecular Formula

The molecular formula of Compound C38301B is C22H26N2O2SC_{22}H_{26}N_2O_2S with a molecular weight of approximately 398.52 g/mol. It features a complex structure that includes a thiophene ring, a pyrimidine derivative, and a cyano-biphenyl moiety.

  • Anticancer Activity : Preliminary studies indicate that compounds similar to C38301B exhibit potent anticancer properties by inhibiting key enzymes involved in nucleotide biosynthesis. Specifically, they target glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for de novo purine synthesis in cancer cells .
  • Antiviral Properties : There is emerging evidence suggesting that derivatives of this compound may also possess antiviral activity, particularly against HIV. Research has shown that certain structural analogs can effectively inhibit viral replication while maintaining low cytotoxicity in human cell lines .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the efficacy of pyrrolo[2,3-d]pyrimidine derivatives, highlighting their ability to inhibit cell proliferation in various cancer cell lines. The results demonstrated that modifications to the side chains significantly enhanced their potency against folate receptor-expressing tumors .

CompoundIC50 (µM)Target Enzyme
Compound 80.5GARFTase
Compound 90.7AICARFTase
C38301BTBDTBD

Antiviral Activity

In another study focusing on HIV-1 inhibition, several compounds were tested for their cytotoxicity and antiviral efficacy. The selectivity index (SI) was calculated to evaluate the therapeutic window of these compounds:

CompoundEC50 (µM)CC50 (µM)SI
Dapivirine0.0310333
C38301BTBDTBDTBD

Toxicity Profile

Understanding the toxicity profile of C38301B is essential for its potential therapeutic application. Although initial studies indicate low cytotoxicity, further investigations are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Pyrimidinone Derivatives

  • Example: Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Core Structure: Both compounds feature a pyrimidinone ring. Key Differences: The target compound substitutes the pyrimidinone at positions 4 (butyl), 5 (2'-cyano-biphenylmethyl), and 1 (thiophenemethyl), whereas ’s derivative has a tetrahydropyrimidine ring with bromoethoxy and phenyl groups. Impact: The butyl and cyano-biphenyl groups in the target compound likely enhance lipophilicity and binding affinity compared to simpler substituents in .

Thiophene-Containing Analogues

  • Example: Methyl 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Shared Features: Both incorporate a thiophene ring with a methyl ester group. Key Differences: ’s compound has a pyrazolo-pyrimidine core, whereas the target uses a pyrimidinone-thiophene hybrid. Implications: The pyrimidinone core may confer distinct hydrogen-bonding capabilities compared to pyrazolo-pyrimidine .

Biphenyl-Substituted Compounds

  • Example: 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine () Shared Features: Both have aromatic biphenyl substituents.

Computational and Spectroscopic Comparisons

Tanimoto Similarity Analysis

Using the method in , the target compound’s similarity to known bioactive molecules can be quantified. For example:

  • Aglaithioduline vs. SAHA: A 70% Tanimoto similarity was reported for structurally distinct compounds (). Applying this to the target compound, its pyrimidinone-thiophene core may show ~60–75% similarity to kinase inhibitors like imatinib analogs, depending on substituent alignment .

NMR Profiling

As in , comparing NMR chemical shifts (e.g., regions corresponding to the butyl chain or cyano-biphenyl) could reveal electronic effects. For instance:

  • Region A (positions 39–44) : Likely corresponds to the thiophene-methyl ester, where shifts would differ from simpler esters in .
  • Region B (positions 29–36): May reflect the pyrimidinone’s carbonyl group, sensitive to adjacent substituents like the butyl chain .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Predicted Activity Similarity Index (Tanimoto)
Target Compound Pyrimidinone-thiophene Butyl, 2'-cyano-biphenyl, methyl ester Kinase inhibition N/A*
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Tetrahydropyrimidine Bromoethoxy, phenyl Anticancer ~55%
Methyl 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Pyrazolo-pyrimidine Amino, thiophene-methyl ester Kinase inhibition ~65%
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, phenyl Anti-inflammatory ~50%

*Not calculated due to lack of direct data, but estimated based on structural analogs .

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